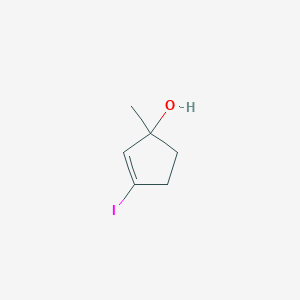

3-Iodo-1-methylcyclopent-2-en-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

188635-26-9 |

|---|---|

Molecular Formula |

C6H9IO |

Molecular Weight |

224.04 g/mol |

IUPAC Name |

3-iodo-1-methylcyclopent-2-en-1-ol |

InChI |

InChI=1S/C6H9IO/c1-6(8)3-2-5(7)4-6/h4,8H,2-3H2,1H3 |

InChI Key |

HDBGAZFEYJXDAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=C1)I)O |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Design for 3 Iodo 1 Methylcyclopent 2 En 1 Ol Synthesis

Key Disconnection Strategies for the Cyclopentenol (B8032323) Framework

The primary challenge in the retrosynthesis of 3-iodo-1-methylcyclopent-2-en-1-ol lies in the strategic disassembly of the cyclopentenol core. Two principal disconnection approaches can be envisioned, each offering distinct advantages and challenges.

Approach A: Disconnection of the C1-C5 and C2-C3 Bonds

This strategy involves a formal [3+2] cycloaddition, a powerful tool for the construction of five-membered rings. The retrosynthetic disconnection would lead to a three-carbon (C3) and a two-carbon (C2) fragment. The C3 fragment could be a vinyl ketone or a related species, while the C2 fragment would be an enolate equivalent. This approach is attractive due to the potential for convergency, where the two key fragments are synthesized separately and then combined in a later step.

Approach B: Intramolecular Cyclization

An alternative and often highly effective strategy is to disconnect one of the carbon-carbon bonds of the ring, leading to an acyclic precursor that can undergo intramolecular cyclization. A logical disconnection is the C5-C1 bond, which would arise from an intramolecular aldol-type reaction of a 1,4-dicarbonyl compound or a related precursor. This approach often allows for excellent control over the stereochemistry of the newly formed ring.

A variation of this approach involves the ring-closing metathesis (RCM) of a diene precursor. This powerful reaction, often catalyzed by ruthenium-based catalysts, has become a mainstay in the synthesis of cyclic compounds.

Considerations for Regio- and Stereocontrol in Precursor Design

The synthesis of the target molecule requires precise control over both regioselectivity (the position of the iodine atom) and stereoselectivity (the configuration of the tertiary alcohol).

Regiocontrol: The placement of the iodine at the C3 position is a key challenge. In a [3+2] cycloaddition approach, the regioselectivity would be dictated by the electronic and steric properties of the reacting partners. For intramolecular cyclization routes, the precursor must be designed to ensure the formation of the double bond between C2 and C3. For instance, in an aldol-based approach, the precursor would need to be a γ-keto-aldehyde or a related structure that favors the desired enolate formation and subsequent cyclization.

Stereocontrol: The tertiary alcohol at C1 introduces a stereocenter. The stereoselective synthesis of tertiary allylic alcohols can be challenging. nih.govacs.org One common strategy is the asymmetric addition of an organometallic reagent to a ketone. For the synthesis of 1-methylcyclopent-2-en-1-ol (B8748489) derivatives, this would involve the addition of a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to a cyclopentenone precursor. The stereochemical outcome can be influenced by the use of chiral catalysts or auxiliaries.

Another approach to establishing the stereocenter is through a stereospecific reaction, such as a researchgate.netorganic-chemistry.org-Meisenheimer rearrangement of an amine-N-oxide, which can provide high enantioselectivity. nih.gov

The following table summarizes some potential precursors and the key control elements for the synthesis of the cyclopentenol framework:

| Precursor Type | Synthetic Strategy | Key Control Elements |

| Vinyl ketone & Enolate | [3+2] Cycloaddition | Matching of electronic and steric properties for regiocontrol. |

| 1,4-Dicarbonyl | Intramolecular Aldol (B89426) | Selective enolate formation for regiocontrol of the double bond. |

| Diene | Ring-Closing Metathesis | Catalyst selection and substrate design for efficient cyclization. |

| Cyclopentenone | Asymmetric Alkylation | Chiral catalyst or auxiliary for stereocontrol of the tertiary alcohol. |

Approaches to Late-Stage Introduction of the Iodine Substituent

The introduction of the iodine atom can be envisioned at different stages of the synthesis. A late-stage introduction is often preferable as it avoids carrying a potentially sensitive iodo-group through multiple synthetic steps. Several methods for the iodination of alkenes and allylic alcohols are available.

Electrophilic Iodination of the Cyclopentenol: The double bond of the pre-formed 1-methylcyclopent-2-en-1-ol could be directly iodinated using an electrophilic iodine source. Reagents such as N-iodosuccinimide (NIS) in the presence of a catalyst are commonly used for the iodination of arenes and other electron-rich systems. organic-chemistry.org The regioselectivity of this reaction would be crucial, and it is possible that a mixture of isomers could be formed.

Iodination of an Allylic Alcohol Precursor: Iodine can mediate the oxidative cyclization of amino-heteroaromatics with allylic alcohols. youtube.com While not a direct iodination of the double bond, this highlights the reactivity of allylic alcohols with iodine reagents. A direct iodination of the double bond in an allylic alcohol can be achieved, but the conditions need to be carefully controlled to avoid side reactions.

Iodination via a Sandmeyer-type Reaction: If the synthesis proceeds through a precursor with an amino group at the C3 position, a Sandmeyer-type reaction could be employed to introduce the iodine atom. This involves the diazotization of the amine followed by treatment with an iodide salt. acs.org

A comparison of potential iodination methods is presented below:

| Iodination Method | Reagent(s) | Substrate | Potential Advantages | Potential Challenges |

| Electrophilic Addition | N-Iodosuccinimide (NIS) | 1-methylcyclopent-2-en-1-ol | Direct, late-stage functionalization. | Potential for low regioselectivity, side reactions. |

| Sandmeyer Reaction | NaNO₂, KI | 3-amino-1-methylcyclopent-2-en-1-ol | Established method for introducing iodine. | Requires synthesis of the amino precursor. |

| Oxidative Iodination | I₂, Oxidant | 1-methylcyclopent-2-en-1-ol | Can be effective for certain substrates. | Harsh conditions may not be compatible with the alcohol. |

Synthetic Methodologies for the Preparation of 3 Iodo 1 Methylcyclopent 2 En 1 Ol

Cyclopentenone-Derived Synthetic Routes

Cyclopentenones are versatile starting materials for the synthesis of substituted cyclopentane (B165970) derivatives. Their α,β-unsaturated ketone framework allows for a range of chemical transformations.

Enolate anions, formed by the deprotonation of the α-carbon adjacent to a carbonyl group, are powerful nucleophiles in organic synthesis. masterorganicchemistry.com The synthesis of the cyclopentenone core itself can be achieved through intramolecular aldol (B89426) condensation. For instance, 2,5-hexanedione (B30556) can undergo an intramolecular aldol reaction to yield 3-methylcyclopent-2-en-1-one, a key precursor. researchgate.net

Once the cyclopentenone ring is formed, enolate chemistry can be employed. To synthesize the target structure, one could theoretically start with a saturated cyclopentanone. The formation of an enolate from a ketone like 1-methylcyclopentanone requires a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF). libretexts.org This ensures complete conversion to the enolate. Subsequent reaction of this enolate with an electrophilic iodine source, such as molecular iodine (I₂), would introduce the iodine atom at the α-position. However, achieving the specific 3-iodo-alkenol structure from this intermediate would require several additional, challenging steps, including the introduction of the C2-C3 double bond and the stereoselective reduction of the ketone.

A more direct route starting from a cyclopentenone involves the reduction of the carbonyl group. Using 3-methylcyclopent-2-en-1-one as the starting material, a selective 1,2-reduction of the ketone can be performed. sigmaaldrich.comnist.govsigmaaldrich.com This transformation specifically targets the carbonyl group, leaving the double bond intact, to yield the allylic alcohol 1-methylcyclopent-2-en-1-ol (B8748489). nih.govchemsynthesis.com This alcohol is a critical precursor for subsequent iodination reactions, effectively bridging the cyclopentenone-derived routes with the direct functionalization of cyclopentenol (B8032323) precursors.

The direct halogenation of a pre-formed cyclopentenone like 3-methylcyclopent-2-en-1-one presents regioselectivity challenges. While the enolate can be formed and trapped with an iodine source, the presence of two enolizable positions (at C2 and C5) and the reactive double bond complicates the reaction. The reaction conditions would need to be carefully controlled to favor the formation of the desired thermodynamic or kinetic enolate to achieve iodination at the correct position, which is often difficult to control with precision.

Regioselective Iodine Incorporation Strategies

Achieving the correct placement of the iodine atom at the C3 position is the crucial step in the synthesis of 3-Iodo-1-methylcyclopent-2-en-1-ol.

The most direct and widely cited method for synthesizing this compound is the electrophilic iodination of the corresponding alcohol precursor, 1-methylcyclopent-2-en-1-ol. smolecule.com In this reaction, the electron-rich double bond of the cyclopentene (B43876) ring acts as a nucleophile, attacking an electrophilic iodine source.

The mechanism proceeds through the formation of a cyclic iodonium (B1229267) ion intermediate. This intermediate is then opened to yield the final product. The presence of the hydroxyl group at the C1 position can influence the regioselectivity of the reaction, directing the iodine atom to the C3 position. This reaction is typically performed under mild conditions to prevent side reactions or rearrangements.

| Reagent/System | Description |

| Iodine (I₂) / Base | Molecular iodine is used in the presence of a mild base (e.g., sodium bicarbonate) to neutralize the HI byproduct. |

| N-Iodosuccinimide (NIS) | A common and convenient electrophilic iodine source that allows for controlled iodination under neutral or mildly acidic conditions. |

| Iodine Monochloride (ICl) | A highly reactive, polarized interhalogen compound that serves as a potent source of electrophilic iodine (I+). |

This table summarizes common reagent systems used for the electrophilic iodination of allylic alcohols.

Advanced synthetic strategies can employ organometallic intermediates to achieve highly regioselective iodination. A potential, though less documented for this specific molecule, route involves a halogen-metal exchange. This process would typically start with a cyclopentene derivative bearing a halogen, such as bromine, at the desired C3 position.

This bromo-derivative would then be treated with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium), at low temperatures. This induces a halogen-metal exchange, replacing the bromine atom with a lithium atom and creating a highly nucleophilic organolithium intermediate. This intermediate can then be "quenched" by adding an electrophilic iodine source like molecular iodine (I₂). The iodine atom is thereby installed precisely at the position formerly occupied by the metal, providing excellent regiocontrol.

Radical-Mediated Iodination Pathways

The formation of the vinylic iodide in this compound can be achieved through radical-mediated processes, which offer an alternative to traditional electrophilic additions. These pathways typically involve the generation of an iodine radical (I•) which initiates a reaction cascade.

One prominent method for generating iodine radicals is through visible-light-induced photoredox catalysis. rsc.orgrsc.org In this approach, a photosensitizer, upon absorbing light, can oxidize an iodide source (like I⁻) via a single-electron transfer (SET) process to form the highly reactive iodine radical. rsc.org Alternatively, certain iodine-containing compounds can undergo homolytic cleavage upon photoexcitation to yield the same radical intermediate. rsc.org

Once generated, the iodine radical can add to the double bond of a suitable precursor, such as 1-methylcyclopent-2-en-1-ol. This addition creates a carbon-centered radical intermediate, which can then be converted to the final product through various termination steps. A plausible mechanism involves the iodine radical adding to the allenylic moiety of a related precursor, followed by a cascade cyclization. rsc.org Another potential radical pathway is a modified Hunsdiecker reaction, where the homolytic cleavage of an O-I bond can generate a vinyl radical that subsequently recombines with an iodine radical to form the vinyl iodide product. wikipedia.org

Detailed research findings on these pathways are summarized below:

| Radical Generation Method | Iodine Source | Typical Conditions | Mechanism Highlights |

| Photoredox Catalysis | Iodide salts (e.g., NaI), Ethyl iododifluoroacetate | Visible light (e.g., blue LEDs), photosensitizer | In situ generation of iodine radical, which adds to an unsaturated group, often initiating a cascade cyclization. rsc.orgrsc.org |

| Modified Hunsdiecker Reaction | Carboxylic acid derivative, I₂ | Heat or light | Homolytic cleavage of an O-I bond generates a vinyl radical, which recombines with an iodine radical. wikipedia.org |

Cross-Coupling Approaches for Vinylic Iodide Formation

Cross-coupling reactions provide a powerful and versatile method for constructing the C-I bond in vinylic iodides like this compound. These methods are particularly useful when direct iodination proves difficult or lacks regioselectivity. The general strategy involves coupling a vinyl organometallic or related species with an iodine source, often catalyzed by a transition metal like palladium. acs.org

A key approach is the iodination of a vinylboronate precursor. For instance, a vinylboronic acid ester, which can be prepared from a corresponding alkyne or vinyl halide, can undergo direct radioiodination using reagents like Na¹²³I and chloramine-T, demonstrating a facile route to vinyl iodides. nih.gov This highlights a broader principle where a vinylboron species, prepared on the cyclopentene ring at the C3 position, is coupled with an iodine source.

Another strategy involves the iododesilylation of a vinylsilane. This reaction, which substitutes a silyl (B83357) group for an iodide, is advantageous as it avoids toxic tin reagents and the vinylsilane intermediates are stable and easy to handle. wikipedia.org Palladium-catalyzed cross-coupling reactions are central to many of these transformations, facilitating the efficient formation of the carbon-iodine bond. However, it is noted that in some palladium-catalyzed reactions, iodide ions generated as byproducts can have an inhibitory effect on the catalyst, a factor that must be controlled by careful selection of solvents and conditions. nih.gov

| Coupling Partner | Iodine Source | Catalyst System | Key Features |

| Vinylboronic acid ester | NaI, Chloramine-T | None (for radioiodination) | Direct conversion of vinylboronates to vinyl iodides. nih.gov |

| Vinylsilane | ICl, NIS | Varies | Avoids toxic tin reagents; intermediates are stable. wikipedia.org |

| Vinylstannane | Not specified | Palladium-based | Well-established method for C-C and C-X bond formation. acs.org |

Stereoselective Synthesis of this compound

The presence of a chiral tertiary alcohol in this compound necessitates stereoselective synthetic methods to access enantiomerically pure forms of the molecule.

Asymmetric Catalysis (e.g., Transition Metal Catalysis, Organocatalysis)

Asymmetric catalysis can be employed to establish the key stereocenter either during the formation of the cyclopentene ring or in a subsequent functionalization step.

Transition Metal Catalysis: Chiral transition metal complexes can be used to catalyze reactions that create the chiral center with high enantioselectivity. For example, rhodium(I)/BINAP-catalyzed 1,2-additions to prochiral cyclohex-2-enones have been shown to be effective in kinetic resolutions, furnishing chiral allylic alcohols. nih.gov A similar strategy could be envisioned where a chiral rhodium or other transition metal catalyst mediates the addition of a methyl group to a 3-iodocyclopent-2-enone (B1600178) precursor, thereby setting the C1 stereocenter.

Organocatalysis: This field utilizes small chiral organic molecules to catalyze asymmetric transformations. princeton.edu For the synthesis of the target molecule, an organocatalytic approach could be used to construct the chiral cyclopentenoid core. For instance, iminium activation of an α,β-unsaturated aldehyde using a chiral secondary amine catalyst (like an imidazolidinone) can facilitate enantioselective cycloaddition or cascade reactions to build the five-membered ring with the hydroxyl and methyl groups installed stereoselectively, prior to the final iodination step. princeton.edu

Chiral Auxiliary-Based Synthetic Strategies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. youtube.comyoutube.com Once the desired stereocenter is created, the auxiliary is removed and can often be recycled. youtube.com

A viable strategy for synthesizing an enantiopure form of this compound would involve attaching a chiral auxiliary to an achiral cyclopentenone or a linear precursor. youtube.com This auxiliary would then control the facial selectivity of the addition of a methyl group (e.g., from an organometallic reagent) to the carbonyl, establishing the chiral tertiary alcohol. A subsequent iodination of the enone system, followed by removal of the auxiliary, would yield the final enantiomerically enriched product. A "temporary stereocentre" approach, where an auxiliary-induced aldol reaction creates a stereocenter that directs a subsequent reaction before being removed, also presents a sophisticated strategy. rsc.org Such methods are highly reliable and can be used to create multiple stereocenters if needed. youtube.comnih.gov

Diastereoselective Control in Cyclization and Functionalization Reactions

In cases where a chiral center already exists in a precursor molecule, it can be used to direct the stereochemistry of subsequent reaction steps. This substrate-controlled diastereoselectivity is a powerful tool in synthesis. For the target molecule, if one were to start with an enantiomerically pure precursor containing a chiral center, this center could direct the outcome of a cyclization reaction to form the five-membered ring.

Furthermore, the existing stereochemistry of the 1-methylcyclopent-2-en-1-ol scaffold can direct the introduction of the iodine atom. The hydroxyl group at the C1 stereocenter can exert significant stereodirecting influence, for example, through hydrogen bonding with the incoming reagent or by sterically blocking one face of the molecule. This is exemplified in substrate-directable reactions like directed cyclopropanations, where a hydroxyl group's stereocenter dictates the facial selectivity of the reaction on a nearby double bond. rsc.org This principle could be applied to an electrophilic iodination reaction, leading to the formation of one diastereomer of the product preferentially.

Kinetic Resolution and Dynamic Kinetic Resolution Methodologies

Kinetic resolution is a technique used to separate a racemic mixture of chiral molecules by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. wikipedia.org This leaves the unreacted, slower-reacting enantiomer in an enriched state. wikipedia.org

Kinetic Resolution (KR): The racemic mixture of 1-methylcyclopent-2-en-1-ol (the precursor to the final product) is an ideal substrate for kinetic resolution because it is an allylic alcohol. The Sharpless Asymmetric Epoxidation is a classic and highly effective method for the kinetic resolution of racemic allylic alcohols. rsc.org Using a chiral titanium-tartrate complex and an oxidant, one enantiomer of the alcohol is selectively epoxidized at a much faster rate, allowing the other, unreacted enantiomer of the alcohol to be recovered with high enantiomeric excess. rsc.org This enantiopure alcohol can then be iodinated to give the final product.

Dynamic Kinetic Resolution (DKR): A limitation of standard KR is a maximum theoretical yield of 50% for the desired enantiomer. Dynamic kinetic resolution overcomes this by combining the kinetic resolution with an in situ method for racemizing the slower-reacting enantiomer. wikipedia.org This continuous racemization ensures that all of the starting material is available to be converted into the single, desired product enantiomer, allowing for theoretical yields approaching 100%. For the precursor alcohol, a DKR could be achieved by coupling an enzymatic acylation (which selectively reacts with one enantiomer) with a metal-catalyzed racemization of the alcohol.

| Resolution Method | Starting Material | Typical Reagent/Catalyst | Principle |

| Kinetic Resolution | Racemic allylic alcohol | Sharpless: Ti(OiPr)₄, DET, t-BuOOH | One enantiomer is selectively oxidized (epoxidized) at a faster rate, allowing recovery of the other enantiomerically pure alcohol. wikipedia.orgrsc.org |

| Kinetic Resolution | Racemic enone | Rh(I)/BINAP, AlMe₃ | One enantiomer undergoes a 1,2-addition faster, leaving the other enone enantiomer unreacted. nih.gov |

| Dynamic Kinetic Resolution | Racemic alcohol | Enzyme (e.g., lipase) + Racemization catalyst (e.g., Ru complex) | Selective enzymatic acylation of one enantiomer is paired with in situ racemization of the other, converting the entire racemate to one product enantiomer. wikipedia.org |

Emerging and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of greener and more efficient routes for the preparation of functionalized molecules like this compound. These methods prioritize the use of environmentally benign reagents, catalytic processes, and advanced technologies to improve sustainability.

Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, offering high selectivity under mild reaction conditions. nih.gov While specific biocatalytic routes to this compound are not extensively documented, the principles of enzymatic reactions can be applied to achieve its chiral synthesis.

One potential strategy involves the kinetic resolution of a racemic mixture of 1-methylcyclopent-2-en-1-ol using enzymes like lipases. This process would selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. The unreacted, enantiomerically pure alcohol could then be subjected to iodination to yield the desired chiral this compound.

Another approach could involve the asymmetric dihydroxylation of a suitable cyclopentene precursor to introduce chirality, followed by further functional group manipulations to arrive at the target molecule. researchgate.net The use of enzymes in these transformations can lead to high enantiomeric excess, which is crucial for the synthesis of biologically active compounds. nih.gov

Table 1: Potential Biocatalytic Approaches for Enantioselective Synthesis

| Approach | Enzyme Class | Potential Substrate | Key Transformation | Expected Outcome |

| Kinetic Resolution | Lipase | (±)-1-Methylcyclopent-2-en-1-ol | Enantioselective acylation | Separation of enantiomers to obtain chiral precursor |

| Asymmetric Dihydroxylation | Dioxygenase | Substituted Cyclopentene | Introduction of vicinal diols with high enantioselectivity | Chiral intermediate for further synthesis |

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. beilstein-journals.orgmdpi.com The application of flow chemistry to the synthesis of this compound can lead to more efficient and reproducible production.

For instance, a hypervalent iodine reagent immobilized on a solid support could be used for the iodination step. chemrxiv.orgresearchgate.net This would allow for the continuous production of the desired product, with the reagent being easily separated from the product stream and potentially regenerated, aligning with the principles of green chemistry. chemrxiv.orgresearchgate.net

Table 2: Comparison of Batch vs. Flow Synthesis for Iodination

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours | Minutes |

| Heat & Mass Transfer | Limited | Excellent |

| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volumes |

| Scalability | Difficult | Readily scalable by numbering up |

| Reproducibility | Variable | High |

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. researchgate.netmun.ca Applying these principles to the synthesis of this compound involves the careful selection of catalysts, reagents, and solvents. researchgate.netskpharmteco.com

Catalyst Selection: The use of catalytic amounts of reagents is preferred over stoichiometric amounts to minimize waste. For the iodination step, instead of using stoichiometric iodine, a catalytic system involving a more benign oxidizing agent and a catalytic source of iodine could be employed.

Reagent Selection: The choice of iodinating agent is critical. N-Iodosuccinimide (NIS) is often considered a greener alternative to molecular iodine as it can be easier to handle and the succinimide (B58015) byproduct is generally less hazardous. The use of hypervalent iodine reagents, particularly those that can be recycled or are solid-supported, also represents a greener approach. chemrxiv.orgresearchgate.netresearchgate.net

Solvent Selection: Traditional organic solvents often pose environmental and health risks. skpharmteco.com The development of syntheses in greener solvents such as water, ionic liquids, or supercritical fluids is a key aspect of green chemistry. For the synthesis of this compound, exploring the reaction in aqueous media or using a minimal amount of a recyclable, low-toxicity organic solvent would be a significant improvement. researchgate.netrsc.org The ideal scenario is to perform the reaction under solvent-free conditions if feasible. mun.ca

Table 3: Green Chemistry Considerations for Synthesis

| Principle | Traditional Approach | Green Alternative |

| Atom Economy | Use of stoichiometric reagents leading to byproducts. | Catalytic methods to maximize incorporation of reactant atoms into the final product. |

| Safer Solvents | Use of chlorinated or volatile organic solvents. skpharmteco.com | Use of water, bio-based solvents, or solvent-free conditions. skpharmteco.com |

| Use of Renewable Feedstocks | Starting materials derived from petrochemical sources. | Exploration of bio-based precursors for the cyclopentane ring. researchgate.net |

| Design for Energy Efficiency | Reactions requiring high temperatures and long reaction times. | Use of flow chemistry for better heat integration and shorter reaction times. beilstein-journals.org |

Chemical Reactivity and Transformation Pathways of 3 Iodo 1 Methylcyclopent 2 En 1 Ol

Reactions Involving the Allylic Alcohol Moiety

The allylic alcohol portion of the molecule, consisting of a hydroxyl group attached to a carbon adjacent to a double bond, is a key site for various chemical reactions.

Oxidation and Reduction Chemistry

The hydroxyl group of 3-iodo-1-methylcyclopent-2-en-1-ol can undergo oxidation. However, as a tertiary alcohol, it is resistant to oxidation under standard conditions that would typically convert primary or secondary alcohols to aldehydes or ketones. Stronger oxidizing agents would likely lead to degradation of the molecule.

Reduction reactions can target the vinylic iodide. The carbon-iodine bond can be reduced to a carbon-hydrogen bond using reducing agents like lithium aluminum hydride or sodium borohydride. This transformation would yield 1-methylcyclopent-2-en-1-ol (B8748489).

Esterification and Etherification Reactions

The hydroxyl group can participate in esterification reactions. medcraveonline.commedcraveonline.com This typically involves reacting the alcohol with a carboxylic acid or its derivative, often in the presence of an acid catalyst, to form an ester. Similarly, etherification can occur, for instance, through a Williamson ether synthesis where the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. The hydroxyl group can also be protected by converting it into a silyl (B83357) ether, a common strategy in multi-step syntheses to prevent unwanted reactions of the alcohol.

Stereoselective Allylic Rearrangements (e.g., Claisen, Cope Type)

While specific examples for this compound are not prevalent in the searched literature, allylic alcohols are known to participate in various rearrangement reactions. The Claisen rearrangement, for instance, involves the wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether. To undergo a Claisen rearrangement, the hydroxyl group of this compound would first need to be converted into a vinyl ether. The Cope rearrangement is another wikipedia.orgwikipedia.org-sigmatropic rearrangement involving a 1,5-diene.

Mitsunobu Reactions and other SN2'/SN1' Pathways

The Mitsunobu reaction provides a powerful method for the stereospecific inversion of alcohols. wikipedia.orgorganic-chemistry.org In this reaction, the alcohol is activated by a combination of a phosphine, typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.org This in-situ activation converts the hydroxyl group into a good leaving group, which can then be displaced by a nucleophile in an SN2 reaction, leading to an inversion of configuration at the chiral center. wikipedia.orgorganic-chemistry.org

Given its allylic nature, this compound could also undergo SN2' or SN1' reactions. In an SN2' reaction, a nucleophile attacks the double bond at the gamma position relative to the leaving group, leading to a rearranged product. An SN1' reaction would proceed through a resonance-stabilized allylic carbocation intermediate, which can then be attacked by a nucleophile at either the alpha or gamma position. The regioselectivity of these reactions would be influenced by steric and electronic factors of the substrate and the nature of the nucleophile and reaction conditions.

Reactivity of the Vinylic Iodide Functionality

The vinylic iodide is another key reactive site in the molecule, primarily serving as a handle for the formation of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker than the corresponding carbon-bromine or carbon-chlorine bonds, making it more reactive in these transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and vinylic iodides are excellent substrates for these reactions. rsc.orgnih.govmdpi.comnih.govyoutube.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. mdpi.comorganic-chemistry.org The reaction of this compound with an aryl or vinyl boronic acid would lead to the formation of a new carbon-carbon bond at the 3-position of the cyclopentene (B43876) ring.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction of this compound with a terminal alkyne would result in the formation of a conjugated enyne system. wikipedia.orgrsc.org

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by a palladium complex. wikipedia.org The reaction of this compound with an organostannane would also form a new carbon-carbon bond at the site of the iodine atom.

Below is an interactive data table summarizing the palladium-catalyzed cross-coupling reactions of vinylic iodides.

| Coupling Reaction | Organometallic Reagent | Catalyst System | Product Type |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | Aryl/vinyl substituted cyclopentenol (B8032323) |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | Alkynyl substituted cyclopentenol |

| Stille | Organostannane | Pd catalyst | Aryl/vinyl/alkynyl substituted cyclopentenol |

Copper-Mediated Coupling and Substitution Reactions

Copper-catalyzed reactions represent a significant class of transformations for vinyl iodides like this compound. These reactions are prized for their ability to form new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

One of the most prominent copper-mediated reactions is the Sonogashira coupling, which involves the coupling of a vinyl halide with a terminal alkyne. organic-chemistry.orgwikipedia.orgnumberanalytics.comlibretexts.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgnumberanalytics.com The role of copper is to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex formed from the oxidative addition of the vinyl iodide. numberanalytics.com Reductive elimination from the resulting palladium(II) alkynyl species yields the coupled product and regenerates the active palladium(0) catalyst. numberanalytics.com For this compound, this provides a direct route to 3-alkynyl-1-methylcyclopent-2-en-1-ols, which are versatile building blocks for more complex molecules.

Recent advancements have led to the development of copper-only catalyzed Sonogashira-type couplings, obviating the need for palladium. wikipedia.org Additionally, copper can mediate the coupling of alkyl Grignard reagents with secondary alkyl iodides, a reaction that can be enhanced by the presence of additives like 1,3-butadiene. rsc.org While this specific reaction is described for unactivated secondary alkyl iodides, the principles could potentially be adapted for vinyl iodides.

Furthermore, copper(II)-mediated oxidative coupling reactions have been developed, for instance, to achieve selective 1,6-addition of nucleophiles to phenolic systems. rsc.org While mechanistically different, this highlights the versatility of copper in mediating selective bond formations.

Table 1: Examples of Copper-Mediated Coupling Reactions

| Reaction Name | Catalyst System | Reactant | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Palladium complex, Copper(I) co-catalyst | Terminal alkyne | 3-Alkynyl-1-methylcyclopent-2-en-1-ol |

| Copper-Catalyzed Alkyl Coupling | Copper catalyst | Alkyl Grignard reagent | 3-Alkyl-1-methylcyclopent-2-en-1-ol |

Nucleophilic Vinylic Substitution (SNV) Pathways

The iodine atom in this compound is susceptible to replacement by nucleophiles through nucleophilic vinylic substitution (SNV) pathways. smolecule.com Unlike SN2 reactions at saturated carbon centers, SNV reactions on vinyl halides are generally more challenging due to the increased s-character of the C-I bond and potential steric hindrance. However, the presence of the double bond allows for different mechanisms to operate.

The reaction can proceed through an addition-elimination mechanism, where the nucleophile adds to the double bond to form a carbanionic intermediate, followed by the elimination of the iodide ion. The regioselectivity of the initial nucleophilic attack is influenced by the electronic properties of the substituents on the cyclopentene ring.

Alternatively, a direct displacement mechanism, though less common, may also occur. The stereochemical outcome of SNV reactions can vary depending on the specific mechanism, substrate, and reaction conditions. These reactions provide a direct method for introducing a variety of functional groups at the C-3 position of the cyclopentene ring.

Radical Cyclization and Radical Fragmentation Reactions Involving Iodine

The carbon-iodine bond in this compound is relatively weak and can be homolytically cleaved to generate a vinylic radical. This reactivity can be harnessed in radical cyclization and fragmentation reactions.

In a typical radical cyclization, the vinylic radical can add intramolecularly to a suitably positioned double or triple bond within the same molecule, leading to the formation of a new ring system. The regioselectivity of the cyclization is governed by Baldwin's rules.

Conversely, radical fragmentation reactions involve the cleavage of a carbon-carbon bond, often driven by the formation of a more stable radical or a stable neutral molecule. organic-chemistry.org For instance, a radical initiated at a different position in a molecule containing the this compound moiety could lead to fragmentation of the cyclopentene ring. Recent studies have explored transition-metal-free C-C bond cleavage/borylation of cycloketone oxime esters via a radical pathway, highlighting the potential for radical-mediated ring-opening transformations. rsc.org

Transformations of the Cyclopenten-2-ene Double Bond

The double bond in this compound is a key site for a variety of addition and cycloaddition reactions, allowing for further functionalization of the cyclopentane (B165970) core.

Electrophilic Additions (e.g., Epoxidation, Dihydroxylation, Hydroboration)

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) or other epoxidizing agents. organic-chemistry.orgmdpi.commdpi.com The stereochemistry of the epoxidation can be influenced by the existing stereocenter at C-1 and the bulky iodine substituent at C-3. The hydroxyl group can also direct the epoxidizing agent to the same face of the double bond. mdpi.com

Dihydroxylation: The alkene can undergo dihydroxylation to form a vicinal diol. wikipedia.org This is commonly achieved using reagents like osmium tetroxide (often in catalytic amounts with a co-oxidant) or potassium permanganate (B83412) under cold, basic conditions. wikipedia.orgkhanacademy.org Syn-dihydroxylation, where both hydroxyl groups add to the same face of the double bond, is typically observed with these reagents. khanacademy.org The Sharpless asymmetric dihydroxylation allows for enantioselective synthesis of diols. wikipedia.org

Hydroboration-Oxidation: This two-step sequence provides a method for the anti-Markovnikov hydration of the double bond. organic-chemistry.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.comyoutube.com Treatment with a borane (B79455) reagent (e.g., BH3·THF), followed by oxidation with hydrogen peroxide and base, results in the addition of a hydroxyl group to the less substituted carbon of the double bond (C-2) and a hydrogen atom to the more substituted carbon (C-3). masterorganicchemistry.comyoutube.com This reaction proceeds via a syn-addition of the borane across the double bond. masterorganicchemistry.com

Table 2: Electrophilic Addition Reactions of the Cyclopentene Double Bond

| Reaction | Reagents | Product Functional Group | Stereochemistry |

|---|---|---|---|

| Epoxidation | mCPBA | Epoxide | Influenced by existing stereocenters |

| Dihydroxylation | OsO4, NMO | Vicinal diol | Syn-addition |

| Hydroboration-Oxidation | 1. BH3·THF; 2. H2O2, NaOH | Alcohol (at C-2) | Syn-addition, Anti-Markovnikov |

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

Diels-Alder Reaction: While the cyclopentene double bond itself is a dienophile, the system can be manipulated to participate in Diels-Alder reactions. For example, elimination of the hydroxyl group and the iodine atom could potentially generate a cyclopentadiene (B3395910) derivative, which is a classic diene for [4+2] cycloadditions with various dienophiles. masterorganicchemistry.com The substituents on the resulting diene would influence the reactivity and stereoselectivity of the cycloaddition.

[2+2] Cycloadditions: Photochemically induced [2+2] cycloadditions can occur between the cyclopentene double bond and another alkene, leading to the formation of a cyclobutane (B1203170) ring. These reactions are often less common than Diels-Alder reactions and can lead to a mixture of stereoisomers.

Hydrogenation and Reductive Cleavage Strategies

Hydrogenation: The double bond can be reduced to a single bond by catalytic hydrogenation. This is typically achieved using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The hydrogenation usually occurs with syn-stereochemistry, with both hydrogen atoms adding to the same face of the double bond. Under these conditions, the carbon-iodine bond may also be susceptible to hydrogenolysis (reductive cleavage).

Reductive Cleavage: The carbon-iodine bond can be selectively cleaved under various reductive conditions. This can be achieved using reducing agents like zinc dust in acetic acid, or through catalytic hydrogenation under specific conditions that favor hydrogenolysis of the C-I bond over reduction of the double bond. This provides a route to 1-methylcyclopent-2-en-1-ol and its derivatives. The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, can sometimes proceed via a reductive pathway, leading to the conjugate addition product rather than the expected substitution product, especially with certain bases and reaction conditions. researchgate.netdocumentsdelivered.com

Cascade and Tandem Reactions Utilizing Multifunctional Reactivity

The presence of both a nucleophilic/directing alcohol group and an electrophilic/coupling-capable vinyl iodide moiety in a single molecule makes this compound a prime candidate for cascade and tandem reactions. These processes, where multiple bond-forming events occur in a single operation without isolation of intermediates, offer significant advantages in terms of efficiency and atom economy.

The distinct reactivity of the alcohol and vinyl iodide functional groups allows for their selective manipulation in a stepwise fashion. The vinyl iodide is particularly well-suited for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. wikipedia.org Reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings provide robust methods for forming new carbon-carbon bonds at the C3 position. wikipedia.orgacs.orgorganic-chemistry.org For instance, palladium-catalyzed coupling with organostannanes or organoindium compounds can proceed under conditions that leave the tertiary alcohol intact. acs.orgorganic-chemistry.org

Conversely, the tertiary alcohol can be targeted for transformations such as oxidation to a ketone using reagents like pyridinium (B92312) chlorochromate (PCC) or conversion to an ether. Under acidic conditions or in the presence of specific catalysts, the alcohol can also be eliminated to form a diene or participate in rearrangements. researchgate.net A sequential approach might therefore involve a palladium-catalyzed coupling at the vinyl iodide, followed by a separate reaction targeting the alcohol, allowing for the controlled, stepwise assembly of a more complex molecule.

A notable example of a sequential transformation involving vinyl iodides is a borylative coupling cascade. This process can involve an initial stereospecific hydroboration of the vinyl iodide, followed by a stereospecific 1,2-metallate rearrangement to form a new carbon-carbon bond, demonstrating a powerful one-pot sequence that leverages the vinyl iodide's reactivity. rsc.org

Domino reactions involving this compound or analogous structures can lead to the rapid construction of intricate molecular architectures. These reactions are designed so that the transformation of one functional group triggers the reaction of the second.

One powerful domino strategy involves the coupling of vinyl iodides with alkenes or alkynes through a transition-metal-free borylative cascade. rsc.org This sequence proceeds via a stereospecific hydroboration followed by a 1,2-metallate rearrangement, effectively coupling the vinyl iodide with another unsaturated partner in a highly controlled manner. rsc.org Such a reaction could be envisioned starting with this compound to build complex polycyclic systems.

Another type of cascade reaction has been developed for alcohols, utilizing an imidate radical chaperone to achieve a double functionalization of vicinal sp³ C-H bonds. nih.gov This "radical-polar-crossover cascade" involves a 1,5-hydrogen atom transfer followed by an in-situ amino-iodination, demonstrating how alcohol functionality can be used to orchestrate complex, multi-step transformations in a single operation. nih.gov Furthermore, domino processes combining the catalytic dehydrogenation of alcohols with the hydrogenation of alkenes have been developed using rhodium/palladium systems, showcasing the potential for alcohol groups to participate in redox-neutral cascade sequences. nih.gov

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of the transformations involving this compound is critical for optimizing reaction conditions and controlling product outcomes, particularly stereochemistry. This involves kinetic and thermodynamic studies, the identification of transient intermediates, and analysis of transition states.

While specific kinetic and thermodynamic data for cascade reactions starting from this compound are not extensively documented, studies on the reactivity of its core functional groups provide crucial insights. The reactivity of the vinyl iodide moiety, for example, can be understood in part by studying the behavior of vinyl radicals, which can be generated by photolysis of vinyl iodides. mit.edu

Kinetic studies on the reaction of vinyl radicals with various alkenes have been performed over wide temperature ranges. mit.edu The data, often expressed using the Arrhenius equation, provide rate coefficients and activation energies that are fundamental inputs for building mechanistic models of more complex radical-mediated transformations.

| Reactant Alkene | Arrhenius A-Factor (cm³ molecules⁻¹ s⁻¹) | Activation Energy (Ea/R) (K) |

|---|---|---|

| 1-Butene | (1.3 ± 0.3) × 10⁻¹² | 2200 ± 120 |

| 2-Butene | (1.7 ± 0.3) × 10⁻¹² | 2610 ± 120 |

| iso-Butene | (1.0 ± 0.1) × 10⁻¹² | 2130 ± 50 |

This data illustrates how the structure of a reaction partner influences reaction rates and provides a quantitative basis for predicting reactivity in related systems. mit.edu

The elucidation of reaction mechanisms hinges on the identification of transient intermediates. In reactions involving vinyl iodides and alcohols, several key intermediates have been proposed or directly observed. For example, in the Barton vinyl iodine procedure, a method for synthesizing vinyl iodides from ketones, the mechanism is proposed to proceed through a hydrazone that is oxidized by iodine to a diazo intermediate, which then forms an iodocarbonium ion before yielding the final product. wikipedia.orgsynarchive.com

In the context of palladium-catalyzed reactions, which are central to the utility of vinyl iodides, complex organometallic intermediates are formed. Mechanistic studies of a deoxygenative Heck reaction identified a dianionic iodide-bridged palladium(II) dimer, [Pd₂I₆][NBu₄]₂, which is reduced to an active palladium(I) dimer, [Pd₂I₄][NBu₄]₂, as the key catalytic species. nih.gov In other cascade reactions, key intermediates such as β-alkyl iodides have been validated through independent synthesis and by direct observation via ¹H NMR during the course of the reaction. nih.gov

| Reaction Type | Key Intermediate(s) | Method of Identification/Proposal | Reference |

|---|---|---|---|

| Hydrazone Iodination (Barton) | Diazo species, Iodocarbonium ion | Mechanistic Proposal | wikipedia.org |

| Palladium(I)-Iodide Catalyzed Heck | [Pd₂I₆][NBu₄]₂, [Pd₂I₄][NBu₄]₂ | Isolation and Crystallography | nih.gov |

| Borylative Coupling Cascade | Alkylchloroborane, Boron ate complex | Mechanistic Proposal | rsc.org |

| Radical-Polar Crossover Cascade | β Alkyl iodide, β Alkene | Independent Synthesis, NMR Observation | nih.gov |

Controlling the stereochemical outcome of reactions is paramount, especially when the substrate, like this compound, is chiral. The C1 stereocenter can influence the facial selectivity of reactions at the double bond, and the stereochemistry of the vinyl iodide can dictate the geometry of products from coupling reactions.

A clear example of stereochemical control is seen in transition-metal-free borylative coupling cascades. rsc.org The high diastereoselectivity of the final product is a direct consequence of the stereospecificity of the two key steps: a syn-addition during the initial hydroboration of the vinyl iodide, followed by a complete inversion of configuration at the adjacent stereocenter during the subsequent 1,2-metallate rearrangement. rsc.org This predictable transfer of stereochemistry allows for the synthesis of specific diastereomers by choosing the appropriate geometry of the starting vinyl iodide.

In reactions involving the chiral alcohol moiety, stereocontrol can be achieved through several strategies. The inherent chirality of the starting material can direct the approach of reagents. rsc.org Additionally, the use of external chiral catalysts, such as chiral phosphoric acids, has proven effective in controlling the stereochemical outcome of reactions involving the formation of tertiary alcohols. nih.govnih.gov Kinetic resolution, where one enantiomer of a racemic alcohol reacts faster than the other in the presence of a chiral catalyst, is another powerful tool for accessing enantioenriched tertiary allylic alcohols and their derivatives. rsc.org

Stereochemical Aspects and Chiral Pool Applications

Enantiomeric and Diastereomeric Forms of 3-Iodo-1-methylcyclopent-2-en-1-ol

The structure of this compound contains a single stereocenter at the C1 position, the carbon atom bearing both the hydroxyl and methyl groups. The presence of this chiral center means the compound can exist as a pair of enantiomers: (R)-3-Iodo-1-methylcyclopent-2-en-1-ol and (S)-3-Iodo-1-methylcyclopent-2-en-1-ol. These two molecules are non-superimposable mirror images of each other.

The molecule also features a carbon-carbon double bond, which can, in principle, give rise to geometric isomers (cis/trans or E/Z). However, the cyclic nature of the five-membered ring in this compound constrains the geometry of the double bond, making only the Z-isomer sterically feasible. One analysis suggests a cis arrangement between the hydroxyl and methyl groups at the C1 position. If additional stereocenters were introduced into the molecule, for instance through reactions at the double bond, diastereomers would be formed. Each diastereomer would have a unique set of physical properties.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer Type | Specific Isomers | Relationship |

| Enantiomers | (1R)-3-Iodo-1-methylcyclopent-2-en-1-ol | Mirror Images |

| (1S)-3-Iodo-1-methylcyclopent-2-en-1-ol |

Note: Specific optical rotation and other chiroptical data for the individual enantiomers are not documented in the reviewed literature.

Methodologies for Absolute Configuration Assignment

Determining the absolute configuration of a chiral molecule like this compound is crucial for its application in stereoselective synthesis. While no specific studies detailing the absolute configuration assignment for this particular compound are available, several well-established methodologies could be applied.

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of one of the enantiomers, a three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of its atoms.

Chiral Derivatization followed by Spectroscopic Analysis: This common strategy involves reacting the chiral alcohol with a chiral derivatizing agent (CDA) to form two diastereomers. These diastereomers can then be distinguished using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. A widely used CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which forms diastereomeric esters with the chiral alcohol. The differing spatial environments of the protons in the two diastereomeric esters lead to observable differences in their NMR chemical shifts, allowing for the assignment of the absolute configuration of the original alcohol.

Spectroscopic Methods: Techniques such as Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, can also be used to determine the absolute configuration. This often involves comparing the experimental CD spectrum to that of a known compound or to theoretical calculations.

Stereochemical Control in Synthetic Transformations

The functional groups of this compound—the tertiary allylic alcohol and the vinyl iodide—are key to its potential synthetic utility. Achieving stereochemical control in reactions originating from this compound is paramount for its use as a chiral building block.

If an enantiomerically pure form of this compound were available, the existing stereocenter at C1 could direct the stereochemical outcome of subsequent reactions. For example, the hydroxyl group could direct the delivery of a reagent to a specific face of the molecule. Reactions at the double bond, such as epoxidation or dihydroxylation, would lead to the formation of new stereocenters, and their configuration would be influenced by the stereochemistry at C1.

The vinyl iodide moiety is particularly valuable for carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). In these transformations, the stereochemical integrity of the C1 center would be maintained, allowing for the construction of more complex chiral molecules.

Chirality Transfer and Amplification in Multi-Step Syntheses

In the context of multi-step syntheses, an enantiomerically pure starting material like this compound could serve as a source of chirality that is transferred to the final product. The initial stereocenter at C1 would act as a foundation for establishing the stereochemistry of subsequent centers.

While there are no specific documented examples of this compound being used in multi-step syntheses for chirality transfer, its structure is analogous to other cyclopentenol (B8032323) derivatives that are valuable in the synthesis of natural products. The combination of a stereogenic center adjacent to versatile functional groups makes it a potentially useful synthon in the chiral pool.

Chirality amplification, a phenomenon where a small enantiomeric excess in a catalyst or starting material leads to a large enantiomeric excess in the product, is another important concept in asymmetric synthesis. The potential for this compound to participate in such processes would depend on the specific reaction mechanisms and is an area that would require further experimental investigation.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-Iodo-1-methylcyclopent-2-en-1-ol, both ¹H and ¹³C NMR would be employed to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are predicted based on the electronic environment of the protons. Protons on carbons adjacent to electronegative atoms like oxygen or iodine are deshielded and appear at higher chemical shifts (downfield). libretexts.org

Predicted ¹H NMR Data for this compound This data is predictive, as specific experimental spectra are not publicly available.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| -OH | 2.0 - 4.0 | Broad Singlet | Position is variable and depends on concentration, solvent, and temperature. libretexts.org |

| Vinylic H (on C2) | 6.0 - 6.5 | Triplet | The presence of the adjacent iodine atom at C3 causes a downfield shift. |

| -CH₂- (on C4) | 2.2 - 2.8 | Multiplet | Protons are diastereotopic, potentially leading to complex splitting. |

| -CH₂- (on C5) | 1.8 - 2.4 | Multiplet | Adjacent to the chiral center at C1. |

| -CH₃ (on C1) | 1.2 - 1.6 | Singlet | Attached to a quaternary carbon. |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts are highly dependent on the hybridization and the attached functional groups.

Predicted ¹³C NMR Data for this compound This data is predictive, as specific experimental spectra are not publicly available.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C1 (-C-OH) | 70 - 80 | Quaternary carbon attached to hydroxyl and methyl groups. |

| C2 (=CH-) | 135 - 145 | Vinylic carbon adjacent to the iodo-substituted carbon. |

| C3 (-C=I) | 85 - 95 | Vinylic carbon directly bonded to iodine, showing a significant upfield shift compared to a typical vinylic carbon due to the heavy atom effect. |

| C4 (-CH₂-) | 35 - 45 | Aliphatic carbon in the five-membered ring. |

| C5 (-CH₂-) | 30 - 40 | Aliphatic carbon adjacent to the quaternary center. |

| C6 (-CH₃) | 20 - 30 | Methyl carbon attached to C1. libretexts.org |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight and elemental composition of a compound. For this compound (C₆H₉IO), HRMS would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion, [M]⁺.

The calculated monoisotopic mass is 223.97255 Da. Electron impact (EI) ionization would likely lead to characteristic fragmentation patterns. The molecular ion peak may be observed, but fragmentation is expected due to the presence of labile bonds.

Predicted Fragmentation Pathways These pathways are based on general principles of mass spectrometry.

| Fragment Ion (m/z) | Lost Neutral Fragment | Description |

|---|---|---|

| 184 | - | Parent molecular ion [C₆H₉I]⁺ (if H₂O is lost first) - less likely. |

| 127 | C₆H₉O | Iodine cation [I]⁺. This peak is a key indicator for iodine-containing compounds. whitman.edu |

| 97 | I | Alkyl fragment [C₆H₉O]⁺ resulting from the cleavage of the weak C-I bond. docbrown.info |

| 82 | I, H₂O | Loss of iodine and water, resulting in [C₆H₇]⁺. |

| 79 | I, H₂O | Loss of iodine and a methyl radical, leading to [C₅H₆O]⁺. |

| 57 | - | A complex ring cleavage common in cyclic alcohols can result in a [C₄H₉]⁺ fragment. whitman.edu |

The fragmentation of cyclic alcohols often involves complex rearrangements and the loss of small stable molecules like water. whitman.educreative-proteomics.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption from the O-H stretch of the alcohol group, typically broadened by hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the C=C double bond and the C-I bond, as these are often more Raman-active than IR-active. The symmetric vibrations of less polar bonds generally produce stronger Raman signals.

Predicted Vibrational Frequencies These frequencies are based on typical ranges for the respective functional groups.

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| O-H | 3600 - 3200 (Broad, Strong) | Weak | Stretching (Hydrogen-bonded) libretexts.orgmsu.edu |

| C-H (sp²) | 3100 - 3000 (Medium) | Medium | Stretching |

| C-H (sp³) | 2980 - 2850 (Medium-Strong) | Strong | Stretching |

| C=C | 1660 - 1640 (Medium-Weak) | Strong | Stretching libretexts.org |

| C-O | 1150 - 1050 (Strong) | Weak | Stretching |

| C-I | 600 - 500 (Medium-Strong) | Strong | Stretching |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including absolute stereochemistry. However, single-crystal X-ray diffraction data for this compound has not been reported in public literature.

If suitable crystals could be grown, this technique would definitively confirm the connectivity of the atoms and the relative stereochemistry of the methyl and hydroxyl groups at the C1 chiral center. The analysis would also reveal detailed information about the conformation of the cyclopentene (B43876) ring, which is expected to adopt a puckered, non-planar envelope or twist conformation. researchgate.net Furthermore, intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group, would be elucidated. nih.gov

Chiral Chromatography (e.g., HPLC, GC) and Polarimetry for Enantiomeric Excess Determination

The C1 carbon of this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. Unless synthesized using a chiral process, the compound will be a racemic mixture (a 50:50 mix of both enantiomers). The separation and quantification of these enantiomers are crucial in many applications.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating enantiomers. A chiral stationary phase (CSP) is used to create a chiral environment where the two enantiomers interact differently, leading to different retention times. nih.gov

Methodology: Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating chiral alcohols. youtube.com A typical approach would involve screening different chiral columns with mobile phases consisting of a non-polar solvent (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol). youtube.com

Detection: A standard UV detector would be suitable, as the C=C double bond provides a chromophore.

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound in solution. A pure single enantiomer will rotate light to a specific degree, while its mirror image will rotate it by the same amount in the opposite direction. A racemic mixture is optically inactive as the rotations cancel each other out. Polarimetry is used to determine the optical purity or enantiomeric excess of a sample once the specific rotation of the pure enantiomer is known.

Chromatographic Methods (e.g., GC, HPLC) for Purity Assessment and Impurity Profiling

Standard chromatographic techniques are essential for determining the purity of a synthesized compound and for identifying and quantifying any impurities. ijrti.org Impurity profiling is a critical component of chemical analysis, ensuring the quality and consistency of a substance. ijpsonline.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water or methanol/water, coupled with a UV or photodiode array (PDA) detector, would be a standard method for assessing purity. The PDA detector is particularly useful as it can provide UV spectra for each peak, aiding in the identification of impurities. nih.gov

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is also a powerful tool for purity analysis, especially for volatile compounds. qa-group.com

GC-FID: Provides quantitative information on the percentage purity based on the relative peak areas.

GC-MS: Provides both separation and structural information. The mass spectrum of each separated impurity can be compared against spectral libraries to facilitate identification. nih.gov Potential impurities in this compound could include the starting material (1-methylcyclopent-2-en-1-ol), regioisomers, or by-products from the iodination reaction. Halogen-specific detectors (XSD) can also be employed in GC for selective detection of halogenated compounds. nih.gov

Computational and Theoretical Studies of 3 Iodo 1 Methylcyclopent 2 En 1 Ol

Electronic Structure Calculations (e.g., DFT, Ab Initio) for Molecular Properties

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Iodo-1-methylcyclopent-2-en-1-ol, methods like Density Functional Theory (DFT) and ab initio calculations can provide insights into its geometry, stability, and reactivity.

One notable finding is the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy by 1.2 eV upon the substitution of a hydrogen atom with iodine. tandfonline.com A lower LUMO energy suggests that this compound is more susceptible to nucleophilic attack and more reactive towards electrophilic additions at the C4 and C5 positions compared to its non-iodinated counterpart. tandfonline.com The Highest Occupied Molecular Orbital (HOMO) and LUMO are crucial in determining a molecule's reactivity, and the HOMO-LUMO gap is an indicator of its kinetic stability. A smaller gap generally implies higher reactivity.

Further computational analyses, such as Natural Bond Orbital (NBO) analysis, could provide a more detailed picture of charge distribution, hyperconjugative interactions, and the nature of the C-I bond. Similarly, the calculation of the molecular electrostatic potential (MEP) would reveal the electron-rich and electron-poor regions of the molecule, guiding the understanding of its intermolecular interactions.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data Based on Related Compounds)

| Property | Calculated Value | Significance |

| HOMO Energy | - | Energy of the highest occupied molecular orbital |

| LUMO Energy | - | Energy of the lowest unoccupied molecular orbital (lowered by 1.2 eV due to iodine) tandfonline.com |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and kinetic stability |

| Dipole Moment | - | Measure of the overall polarity of the molecule |

Note: Specific calculated values for HOMO energy, HOMO-LUMO gap, and dipole moment for this compound are not available in the reviewed literature. The table is presented as a template for future computational studies.

Conformational Analysis and Energetic Landscapes

Computational methods, particularly molecular mechanics and quantum mechanical calculations, are employed to explore the potential energy surface of the molecule and identify its stable conformers. For this compound, molecular dynamics simulations have indicated a significant reduction in conformational flexibility—by 23%—when compared to 3-iodo-2-cyclopenten-1-ol (B71705). tandfonline.com This rigidity is attributed to the steric bulk of the methyl group at the C1 position.

Computational models have predicted specific geometric parameters for the most stable conformation. tandfonline.com These include a near-perfect antiperiplanar torsion angle for C1-C2-C3-I of 178.3° and ring puckering parameters that suggest an envelope conformation. tandfonline.com

A comprehensive conformational analysis would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformer to generate a potential energy surface. This would reveal the global minimum energy conformer and the energy barriers between different conformations.

Table 2: Predicted Conformational Parameters of this compound

| Parameter | Predicted Value | Description |

| Ring Conformation | Puckered (Envelope) tandfonline.com | The five-membered ring is not planar. |

| Conformational Flexibility | Reduced by 23% compared to 3-iodo-2-cyclopenten-1-ol tandfonline.com | The methyl group restricts ring movement. |

| C1-C2-C3-I Torsion Angle | 178.3° tandfonline.com | Describes the dihedral angle between these four atoms. |

Computational Elucidation of Reaction Mechanisms and Transition States

This compound is a versatile intermediate in organic synthesis. The iodine atom can act as a leaving group in nucleophilic substitution reactions, and the double bond can participate in addition reactions. tandfonline.comcncb.ac.cn Computational chemistry can provide detailed insights into the mechanisms of these reactions, including the structures of transition states and the calculation of activation energies.

While specific computational studies on the reaction mechanisms of this compound have not been found in the surveyed literature, the general reactivity patterns can be inferred. For instance, the iodocyclization of 1-methylcyclopent-2-en-1-ol (B8748489) is a common synthetic route to this compound. tandfonline.com A computational study of this reaction could elucidate the role of the iodinating agent and the stereochemical outcome of the cyclization.

For nucleophilic substitution reactions, computational modeling could compare the energetics of S_N_1 and S_N_2 pathways, providing a theoretical basis for predicting the reaction outcome under different conditions. The calculation of transition state structures would be crucial in understanding the stereochemistry of the products.

Table 3: Potential Reactions of this compound for Computational Study

| Reaction Type | Description | Key Computational Insights |

| Nucleophilic Substitution | Replacement of the iodine atom by a nucleophile. tandfonline.comcncb.ac.cn | Transition state structures, activation energies, comparison of S_N_1 vs. S_N_2 pathways. |

| Elimination | Removal of HI to form a diene. cncb.ac.cn | Reaction mechanism (E1 vs. E2), regioselectivity. |

| Electrophilic Addition | Addition of an electrophile to the double bond. | Regioselectivity, stereoselectivity, nature of the intermediate carbocation. |

| Iodocyclization (synthesis) | Formation from 1-methylcyclopent-2-en-1-ol. tandfonline.com | Transition state of the cyclization, role of the iodinating agent. |

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths. These predictions can aid in the identification and characterization of the compound.

There are no specific published computational predictions of the spectroscopic parameters for this compound. However, established methodologies exist for such calculations. For instance, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. By calculating the ¹H and ¹³C NMR spectra of different possible conformers, one could potentially identify the dominant conformer in solution by comparing the predicted spectra with experimental data.

Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental IR spectrum. The UV-Vis spectrum, which is related to the electronic transitions in the molecule, can also be simulated using time-dependent DFT (TD-DFT).

Table 4: Spectroscopic Techniques and Potential for Computational Prediction for this compound

| Spectroscopic Technique | Predicted Parameters | Computational Method |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C chemical shifts, coupling constants | GIAO, DFT |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | DFT |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transition energies and oscillator strengths | TD-DFT |

Note: This table outlines the potential for computational prediction; no specific predicted data for this compound was found in the reviewed literature.

Quantitative Structure-Reactivity Relationship (QSPR) Studies

Quantitative Structure-Reactivity Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a series of compounds and their reactivity. These models can then be used to predict the reactivity of new, unsynthesized compounds.

No specific QSPR studies that include this compound have been identified in the literature. However, the principles of QSPR could be applied to this and related compounds. A QSPR model for the reactivity of substituted cyclopentenols in a particular reaction could be developed by calculating a set of molecular descriptors (e.g., electronic, steric, and topological) for a series of these compounds and correlating them with their experimentally determined reaction rates.

Relevant descriptors for a QSPR study of this compound could include the HOMO and LUMO energies, atomic charges, dipole moment, and various steric parameters. The previously mentioned lowering of the LUMO energy upon iodination is a prime example of a descriptor that would likely be significant in a QSPR model for reactions involving nucleophilic attack. tandfonline.com

Synthetic Utility and Applications As a Versatile Chemical Intermediate

Role as a Building Block in the Total Synthesis of Complex Molecules

The strategic placement of a vinyl iodide and a tertiary allylic alcohol within a cyclic framework makes 3-Iodo-1-methylcyclopent-2-en-1-ol a highly valuable starting material for the total synthesis of natural products and other complex organic molecules. The vinyl iodide moiety is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of various carbon-based substituents at the C3-position of the cyclopentene (B43876) ring. Current time information in Jakarta, ID. This capability is crucial for the elaboration of the carbon skeleton and the construction of intricate molecular frameworks.

One of the most significant applications of iodocyclopentenone derivatives, structurally related to the title compound, is in the synthesis of prostaglandins (B1171923) and their analogues. beilstein-journals.org Prostaglandins are a class of physiologically active lipid compounds that exhibit a wide range of biological effects. The cyclopentane (B165970) core of these molecules is a key structural feature, and intermediates like this compound can serve as a foundational element for building the characteristic prostaglandin (B15479496) structure. The iodine atom allows for the stereocontrolled introduction of the alpha-chain, while the hydroxyl group can be used to establish the stereochemistry of the C15 hydroxyl group, a critical feature for their biological activity. beilstein-journals.orgnih.gov

Furthermore, the allylic alcohol functionality can direct subsequent chemical transformations, such as epoxidations or cyclopropanations, with a high degree of stereocontrol. This directing effect is instrumental in establishing the correct stereochemistry of multiple chiral centers within the target molecule, a common challenge in the synthesis of complex natural products.

Precursor for Advanced Pharmaceutical Intermediates and Scaffolds

The unique structural features of this compound make it an attractive precursor for the synthesis of advanced pharmaceutical intermediates and novel molecular scaffolds. The cyclopentane ring is a common motif in a variety of biologically active compounds, and the ability to functionalize this ring at multiple positions provides access to a diverse range of potential drug candidates.

A notable area of application is in the synthesis of carbocyclic nucleoside analogues. nih.gov These compounds, where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring, often exhibit potent antiviral and anticancer properties. nih.govmdpi.com The key to their biological activity lies in their ability to mimic natural nucleosides and interfere with viral or cellular replication processes. nih.govnih.gov this compound can serve as a chiral building block for the construction of the carbocyclic core of these analogues. The vinyl iodide allows for the attachment of the nucleobase moiety through various coupling strategies, while the hydroxyl and methyl groups can be further manipulated to achieve the desired stereochemistry and substitution pattern of the final drug candidate. For instance, derivatives of this compound can be used to synthesize analogues of drugs like Idoxuridine, a thymidine (B127349) analogue used in antiviral therapies. nih.gov